molecular formula C18H16FN3O3 B2455727 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide CAS No. 1105207-71-3

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide

Cat. No.: B2455727
CAS No.: 1105207-71-3
M. Wt: 341.342
InChI Key: QRUXYFCRCDFEQW-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11-20-16-8-5-13(21-17(23)10-25-2)9-15(16)18(24)22(11)14-6-3-12(19)4-7-14/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXYFCRCDFEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC)C(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16FN3O2C_{15}H_{16}FN_{3}O_{2} and has a molecular weight of approximately 287.30 g/mol. Its structure features a quinazoline core substituted with a fluorophenyl group and a methoxyacetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, a study highlighted that various synthesized quinazoline derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity TypePathogenMinimum Inhibitory Concentration (MIC)
N-(3-(4-fluorophenyl)-...)AntibacterialStaphylococcus aureus32 µg/mL
N-(3-(4-fluorophenyl)-...)AntifungalCandida albicans16 µg/mL
Other quinazoline derivativesAntibacterialEscherichia coli64 µg/mL

This data suggests that the presence of specific substituents on the quinazoline ring significantly influences the antimicrobial potency .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent. For example, tests conducted on human breast cancer cells (MCF-7) revealed that the compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase
A54920Inhibition of DNA synthesis

The mechanism underlying the cytotoxicity involves induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including our compound of interest. The study found that specific modifications to the phenyl ring enhanced both antimicrobial and anticancer properties. The authors concluded that substituent effects are pivotal in determining biological activity .

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